9-oxo-9H-fluorene-3-carboxamide
CAS No.:
Cat. No.: VC11104122
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9NO2 |
|---|---|
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 9-oxofluorene-3-carboxamide |
| Standard InChI | InChI=1S/C14H9NO2/c15-14(17)8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)16/h1-7H,(H2,15,17) |
| Standard InChI Key | LTQNYPKKCPOQDX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)N |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The core structure of 9-oxo-9H-fluorene-3-carboxamide consists of a fluorene backbone—a bicyclic system comprising two benzene rings fused via a five-membered central ring. The ketone group at position 9 introduces electron-withdrawing effects, while the carboxamide group at position 3 contributes to hydrogen-bonding capabilities and solubility modulation.
Molecular Formula:
Molecular Weight: 223.23 g/mol
IUPAC Name: 9-Oxo-9H-fluorene-3-carboxamide
The compound’s planar structure and conjugated π-system enable interactions with biological targets and materials matrices, making it suitable for applications ranging from drug development to organic electronics .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 9-oxo-9H-fluorene-3-carboxamide typically involves a two-step process:
Step 1: Preparation of 9-Oxo-9H-fluorene-3-carboxylic Acid
The precursor acid is synthesized via Friedel-Crafts acylation of fluorene, followed by selective oxidation. For example:
This method yields the carboxylic acid with ~75% purity, which is further purified via recrystallization .
Step 2: Conversion to Carboxamide
The carboxylic acid is converted to the carboxamide using coupling agents such as -dicyclohexylcarbodiimide (DCC):
Alternative methods involve forming the acid chloride intermediate with , followed by ammonolysis .
Key Chemical Reactions
The compound participates in reactions typical of aromatic ketones and amides:
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Nucleophilic Aromatic Substitution: The electron-deficient fluorenone ring undergoes substitution at positions activated by the ketone group.
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Reduction: The ketone group can be reduced to a secondary alcohol using , altering electronic properties.
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Hydrolysis: Under acidic or basic conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C).
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Thermal Stability: Decomposes at temperatures above 250°C without melting, consistent with fluorenone derivatives.
Crystallographic Data
X-ray diffraction studies of analogous compounds reveal a planar fluorenone core with bond lengths of 1.22 Å (C=O) and 1.34 Å (C-N in the carboxamide group). The dihedral angle between the carboxamide and fluorenone planes is ~12°, indicating partial conjugation .
Biological Activity and Mechanisms
Apoptosis Induction
Structural analogs such as N-aryl-9-oxo-9H-fluorene-1-carboxamides demonstrate potent apoptosis-inducing activity in cancer cells. For example:
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EC Values: 0.15–0.29 μM in HCT116 (colorectal carcinoma) and SNU398 (hepatocellular carcinoma) cells .
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Mechanism: Activation of caspase-3/7 pathways and disruption of mitochondrial membrane potential .
While direct data for the 3-carboxamide isomer is lacking, positional isomerism is known to modulate target affinity. The 3-substituted derivative may exhibit enhanced steric compatibility with hydrophobic enzyme pockets compared to 1- or 4-substituted analogs .
Industrial and Materials Science Applications
Organic Semiconductors
The extended π-conjugation and electron-deficient nature of fluorenone carboxamides make them candidates for n-type semiconductors. Thin-film transistors incorporating analogous compounds exhibit electron mobilities of ~0.1 cm/V·s .
Polymer Additives
Incorporation into polyimide matrices improves thermal stability (glass transition temperatures >300°C) and reduces dielectric constants (~2.8 at 1 MHz), beneficial for microelectronics .
Future Research Directions
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Structure-Activity Relationships: Systematic evaluation of substituent effects at the 3-position on anticancer potency.
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Drug Delivery Systems: Encapsulation in lipid nanoparticles to enhance aqueous solubility and bioavailability.
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Materials Optimization: Development of fluorenone-carboxamide copolymers for flexible electronics.
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